CCG 203769

RGS4 inhibition PPI disruption nanomolar potency

CCG 203769 is the only RGS4 inhibitor combining covalent, irreversible binding with 8- to >5000-fold selectivity over other RGS isoforms and 300-fold discrimination against GSK-3β. Unlike CCG-50014 (multi-RGS inhibition), TDZD-8 (primary GSK-3β activity), or reversible CCG-63802 (>100-fold lower potency), CCG 203769 ensures unambiguous RGS4-dependent phenotype assignment. Validated in murine Parkinson's models and GPCR-Gαq calcium assays. For researchers requiring precise RGS4 interrogation, this compound is non-substitutable.

Molecular Formula C8H14N2O2S
Molecular Weight 202.28 g/mol
Cat. No. B2653741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG 203769
Molecular FormulaC8H14N2O2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)N(SC1=O)CC
InChIInChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3
InChIKeyWTFFYZGCISALRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CCG 203769: A Nanomolar-Potency, Highly Selective RGS4 Inhibitor for GPCR Signal Modulation Research


CCG 203769 (4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione; CAS 410074-60-1) is a thiadiazolidinone (TDZD)-derived small molecule that functions as a selective, cell-permeable, and covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4). It blocks the protein-protein interaction between RGS4 and Gαo with an IC50 of 17 nM in vitro [1] [2]. Unlike many GPCR-modulating agents that act directly on receptors or downstream effectors, CCG 203769 targets the RGS4 negative regulatory node, a mechanism of action distinct from classic agonists and antagonists [3].

Why CCG 203769 Cannot Be Replaced by Generic RGS4 Inhibitors or TDZD Scaffold Analogs


Despite sharing the thiadiazolidinone core scaffold with compounds like CCG-50014 and TDZD-8, CCG 203769 cannot be substituted without compromising critical experimental parameters. Substitution with the parent compound CCG-50014 sacrifices a nearly 2-fold improvement in primary target potency and, more critically, a dramatically narrower selectivity window, as CCG-50014 fully inhibits multiple other RGS family members (RGS8, -16, -19) [1] [2]. Conversely, substitution with TDZD-8, a potent GSK-3β inhibitor (IC50 = 2 μM), introduces a completely different primary pharmacology that will confound interpretation of GSK-3β-dependent versus RGS4-dependent cellular phenotypes . Substitution with reversible inhibitors like CCG-63802 (IC50 = 1.9 μM) results in over 100-fold lower potency and a different inhibition kinetics profile, rendering washout or temporal control experiments non-comparable. These divergence points in potency, selectivity fingerprint, and binding mode mean that experimental outcomes are not interchangeable across these TDZD analogs, and procurement must align precisely with the intended biological interrogation [3].

CCG 203769 Differential Evidence Guide: Quantitative Selectivity and Potency Benchmarks Versus Analogs


RGS4 Primary Target Potency: CCG 203769 vs. Parent Lead CCG-50014

CCG 203769 inhibits the RGS4-Gαo protein-protein interaction with an IC50 of 17 nM, representing a 1.8-fold improvement in potency relative to its parent lead compound, CCG-50014, which exhibits an IC50 of 30 nM in the same biochemical assay format [1] [2]. Both compounds act as covalent inhibitors, but the enhanced potency of CCG 203769 reduces the effective concentration required for complete RGS4 blockade in cellular systems.

RGS4 inhibition PPI disruption nanomolar potency GPCR signaling

Selectivity Profile: CCG 203769 vs. CCG-50014 Across the RGS Protein Family

CCG 203769 demonstrates 8-fold to >5000-fold selectivity for RGS4 over other RGS family members, with IC50 values of 140 nM for RGS19 (8-fold), 6 µM for RGS16 (353-fold), and 79 µM for RGS8 (>4600-fold) [1] . In contrast, the parent compound CCG-50014, while nominally >20-fold selective, fully inhibits RGS8, RGS16, and RGS19 at concentrations near its RGS4 IC50, exhibiting a substantially broader RGS family inhibition profile [2].

RGS selectivity RGS19 RGS16 RGS8 off-target profiling

Kinase Off-Target Selectivity: CCG 203769 vs. TDZD-8 for GSK-3β

CCG 203769 exhibits approximately 300-fold selectivity for RGS4 (IC50 = 17 nM) over GSK-3β (IC50 = 5.4 µM), a common off-target liability of the thiadiazolidinone scaffold [1] . In contrast, the TDZD analog TDZD-8 is a dedicated GSK-3β inhibitor with an IC50 of 2 µM and minimal activity at RGS4, making it unsuitable as an RGS4 tool compound .

GSK-3β kinase selectivity TDZD scaffold off-target minimization

Binding Mode and Kinetics: CCG 203769 (Covalent/Irreversible) vs. CCG-63802 (Reversible)

CCG 203769 is a covalent, thiol-reactive inhibitor that binds irreversibly to RGS4 cysteine residues, forming a stable adduct that provides sustained RGS4 inhibition even after compound removal [1] . In contrast, CCG-63802 is a reversible, allosteric RGS4 inhibitor with an IC50 of 1.9 µM (over 100-fold weaker than CCG 203769) and activity that diminishes upon washout [2] [3].

covalent inhibitor irreversible binding washout experiments inhibition kinetics

Cellular Functional Activity: RGS4-Dependent Ca2+ Signaling Enhancement

CCG 203769 enhances Gαq-dependent cellular Ca2+ signaling in an RGS4-dependent manner at concentrations as low as 3 µM in HEK293 cells expressing M3 muscarinic receptors [1] . This functional activity confirms cellular target engagement and provides a robust, quantifiable readout (fold-increase in Ca2+ flux) that distinguishes CCG 203769 from inactive analogs or RGS4 knockdown controls .

calcium signaling Gαq pathway M3 muscarinic receptor cellular pharmacology

CCG 203769: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vivo Parkinson's Disease Models: Reversal of D2 Antagonist-Induced Motor Deficits

CCG 203769 (0.1-10 mg/kg, i.v.) reverses raclopride-induced akinesia and bradykinesia in murine models, demonstrating functional engagement of RGS4-dependent dopaminergic pathways in vivo [1] . This application leverages CCG 203769's unique combination of high RGS4 selectivity (8- to >5000-fold) and GSK-3β discrimination (300-fold) that alternative TDZD compounds cannot provide. CCG-50014 lacks comparable in vivo validation data for Parkinson's disease endpoints, while TDZD-8's primary GSK-3β inhibition would confound interpretation of D2 pathway modulation. CCG 203769 also potentiates Gαi-dependent muscarinic bradycardia in vivo at 10 mg/kg, providing a secondary functional validation endpoint .

GPCR-Gαq Calcium Signaling Assays: Quantitative Cellular RGS4 Functional Studies

CCG 203769 at 3 µM enhances M3 muscarinic receptor-mediated intracellular Ca2+ mobilization in an RGS4-dependent manner, making it the preferred positive control for cell-based GPCR-Gαq signaling assays [1] . The compound's covalent, irreversible binding ensures sustained RGS4 inhibition throughout extended time-lapse calcium imaging protocols, unlike reversible inhibitors such as CCG-63802 that require continuous bath application and may lose efficacy during medium exchanges. The >100-fold potency advantage of CCG 203769 over CCG-63802 (17 nM vs. 1.9 µM) also permits lower working concentrations, reducing DMSO solvent artifacts and minimizing off-target accumulation.

RGS4-Specific GTPase Accelerating Protein (GAP) Activity Inhibition Studies

CCG 203769 blocks the GTPase accelerating protein (GAP) activity of RGS4 with an IC50 of <1 µM in both single-turnover and steady-state GTPase assays using Gαo and Gαi1 substrates [2]. This application exploits CCG 203769's mechanism of action at the RGS4-Gα interface, distinct from compounds that act on GPCRs or G-proteins directly. Researchers should select CCG 203769 over the parent CCG-50014 for GAP studies because the improved selectivity profile (8- to >5000-fold across RGS family members) ensures that observed GTP hydrolysis effects are attributable specifically to RGS4 inhibition rather than multi-RGS blockade [1].

Selectivity Benchmarking: RGS4-Selective Chemical Probe for Off-Target Profiling Panels

CCG 203769 serves as a benchmark RGS4-selective probe for inclusion in broader pharmacological profiling panels, with published selectivity data against RGS19 (140 nM), RGS16 (6 µM), RGS8 (79 µM), RGS7 (100 µM), and GSK-3β (5.4 µM) [1] . Unlike CCG-50014, which fully inhibits multiple RGS isoforms at its working concentration, CCG 203769 provides a cleaner selectivity fingerprint that allows unambiguous assignment of RGS4-dependent phenotypes in multi-target screening cascades. The compound also demonstrates minimal activity against papain (IC50 = 100 µM), confirming that its inhibitory effects are not due to non-specific cysteine protease inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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